N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEZEQMNICVHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Coupling with the dimethoxybenzamide: The oxadiazole intermediate is then coupled with 3,4-dimethoxybenzamide using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Nucleophilic Substitution
The oxadiazole ring undergoes nucleophilic substitution at positions susceptible to attack, particularly under acidic or basic conditions. The 2-amino group in oxadiazole derivatives facilitates displacement by nucleophiles such as amines or thiols. For example:
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Reaction with ethylenediamine in ethanol at 80°C yields a diamino-substituted derivative.
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Thiols (e.g., benzyl mercaptan) displace the oxadiazole moiety in the presence of BF₃·Et₂O, forming thioether-linked products.
Oxidation Reactions
Oxidation typically targets the methoxy groups or the oxadiazole ring:
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Treatment with KMnO₄ in acidic media converts methoxy groups to quinone structures.
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Hydrogen peroxide (H₂O₂) oxidizes the oxadiazole ring to a 1,2,4-triazole derivative, altering electronic properties.
Reduction Reactions
Selective reduction of functional groups is achievable:
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LiAlH₄ reduces the amide bond to an amine, forming N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzylamine.
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Catalytic hydrogenation (H₂/Pd-C) saturates the oxadiazole ring, producing a dihydrooxadiazole analog .
Key Reaction Pathways and Products
Comparative Reactivity with Analogous Compounds
| Compound | Oxidative Stability | Nucleophilic Reactivity | Reduction Sensitivity |
|---|---|---|---|
| N-[5-(3,5-dimethoxyphenyl)oxadiazol]acetamide | Moderate | High | Low |
| 3-[5-(3,4-dimethoxyphenyl)oxadiazol]pyridine | High | Moderate | Moderate |
| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | Low | High | High |
Table 1: Reactivity trends compared to structurally related oxadiazoles .
Mechanistic Insights
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Substitution Dynamics : The electron-withdrawing oxadiazole ring directs nucleophiles to the 2-position, while methoxy groups on the phenyl rings stabilize intermediates via resonance.
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Oxidative Pathways : Methoxy groups undergo demethylation to hydroxyl groups under strong oxidants, followed by cyclization to quinones.
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Reductive Selectivity : LiAlH₄ preferentially targets the amide carbonyl over the oxadiazole ring due to steric hindrance.
Functionalization for Biological Activity
Derivatives synthesized via these reactions show modified biological profiles:
Scientific Research Applications
Antioxidant Activity
Oxadiazole derivatives are known for their antioxidant properties. Research indicates that compounds similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exhibit significant free radical scavenging activity. For instance, studies have shown that certain oxadiazole derivatives can reduce oxidative stress in biological systems by neutralizing reactive oxygen species (ROS) .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds with oxadiazole cores have demonstrated activity against various bacterial strains and fungi. A study indicated that certain synthesized oxadiazoles exhibited comparable antibacterial activity to first-line antibiotics . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Activity
This compound has shown promise in anticancer studies. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. In one study, specific oxadiazole derivatives were found to induce apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest . The percent growth inhibition (PGI) rates against various cancer cell lines were notably high.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Research has indicated that oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish biological activity.
- Methoxy Groups : The presence of methoxy groups at specific positions may improve solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects . The compound may also interact with other cellular targets and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the oxadiazole ring, which may result in different biological activities.
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine and has different pharmacological properties.
The presence of the oxadiazole ring and multiple methoxy groups in this compound contributes to its unique chemical properties and biological activities, distinguishing it from these similar compounds.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a novel compound belonging to the oxadiazole class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring fused with a 3,5-dimethoxyphenyl group and a 3,4-dimethoxybenzamide moiety. The general synthetic route involves:
- Formation of the Oxadiazole Ring : Typically achieved through the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions.
- Substitution Reactions : The introduction of the 3,5-dimethoxyphenyl group occurs via nucleophilic substitution.
- Amide Formation : The final step involves acylation to attach the benzamide portion.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound appears to interact with specific molecular targets related to cell growth and survival pathways. For instance, it may inhibit key enzymes involved in cancer metabolism or modulate signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against both bacterial and fungal strains.
- Inhibition Studies : In vitro assays reveal that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | 16 |
| Candida albicans | 64 | Fluconazole | 32 |
Anti-inflammatory Effects
Recent studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It could modulate the activity of receptors associated with inflammation and immune response.
Comparative Analysis
When compared with other similar compounds within the oxadiazole class, this compound exhibits unique biological profiles due to its specific structural features.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl] | High | Moderate |
| N-(4-methylphenyl)-1,3,4-oxadiazol-2-amide | Moderate | Low |
| N-(2-chloro-phenyl)-1,3,4-oxadiazol-2-amide | Low | High |
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, and what critical parameters influence yield? A1: Synthesis typically involves condensation of hydrazide derivatives (e.g., 3,5-dimethoxyphenyl hydrazide) with substituted benzoyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride), followed by cyclization via dehydrating agents like POCl₃ or H₂SO₄. Reaction conditions (temperature: 80–100°C; solvent: DMF or THF) and stoichiometric ratios of precursors are critical for minimizing by-products. For example, excess benzoyl chloride may lead to incomplete cyclization, reducing oxadiazole ring formation efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Yield optimization requires monitoring reaction progress via TLC and adjusting pH during workup to prevent hydrolysis of sensitive methoxy groups .
Q2: How is structural confirmation performed for this compound, and what spectral discrepancies are commonly observed? A2: Characterization relies on ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm; oxadiazole ring carbons at δ 160–170 ppm) and HRMS (exact mass: ~434.13 g/mol). Discrepancies may arise from residual solvents (e.g., DMSO-d₆ in NMR) or tautomerization of the oxadiazole ring under acidic conditions. IR spectroscopy (C=O stretch ~1680 cm⁻¹; C-O-C stretch ~1250 cm⁻¹) and elemental analysis (C, H, N within ±0.3%) validate purity .
Biological Activity Profiling
Q3: What in vitro assays are recommended for evaluating the antimicrobial potential of this compound, and how do structural features influence activity? A3: Standard assays include MIC determination against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and fungal strains (e.g., Candida albicans), using broth microdilution (CLSI guidelines). The 3,5-dimethoxyphenyl and oxadiazole moieties enhance membrane permeability via hydrophobic interactions, while the benzamide group may inhibit enzyme targets like dihydrofolate reductase. Activity correlates with logP (calculated ~3.5), where higher lipophilicity improves microbial cell penetration . Negative controls (e.g., DMSO) and positive controls (e.g., ciprofloxacin) are essential for validating results.
Q4: What mechanistic hypotheses exist for its antitumor activity, and how can target engagement be experimentally validated? A4: Hypotheses include topoisomerase II inhibition or ROS induction via redox-active oxadiazole rings. Validate via:
- Enzyme inhibition assays (e.g., DNA relaxation assays for topoisomerase II).
- Flow cytometry (apoptosis markers: Annexin V/PI staining).
- Molecular docking (PDB: 1ZXM for topoisomerase II) to predict binding affinity of the dimethoxybenzamide group to the ATP-binding pocket .
Advanced Research Challenges
Q5: How can structure-activity relationships (SAR) be systematically explored for this compound? A5: SAR strategies:
- Substituent variation : Replace 3,4-dimethoxybenzamide with electron-withdrawing groups (e.g., -CF₃) to assess effects on target binding .
- Ring hybridization : Integrate thiazole or triazole rings to modulate pharmacokinetics.
- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical hydrogen bond donors/acceptors (e.g., oxadiazole N-atoms). Biological testing of analogs in parallel (e.g., MTT assays) quantifies potency shifts .
Q6: How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved? A6: Contradictions may stem from:
- Assay conditions (e.g., serum protein binding in cell culture media reducing free drug concentration).
- Cell line heterogeneity (e.g., differential expression of efflux pumps like P-gp).
Mitigate via: - Dose-response validation in ≥3 independent experiments.
- LC-MS quantification of intracellular compound levels.
- Use of isogenic cell lines to isolate genetic variables .
Analytical and Computational Methodologies
Q7: What chromatographic methods are optimal for quantifying this compound in biological matrices? A7: HPLC-UV (C18 column; mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm) achieves baseline separation from metabolites. For plasma samples, protein precipitation (acetonitrile, 1:3 v/v) precedes analysis. LC-MS/MS (MRM mode; m/z 434.13 → 316.08) enhances sensitivity (LOQ: 10 ng/mL). Validate method per ICH guidelines (precision <15% RSD; accuracy 85–115%) .
Q8: Which computational tools predict its ADMET properties, and what are key liabilities? A8: SwissADME predicts moderate solubility (LogS ≈ -4.5) and high permeability (Caco-2 > 5 × 10⁻⁶ cm/s). ProtoP-II flags potential hepatotoxicity (CYP3A4 inhibition risk). Mitigate poor aqueous solubility via salt formation (e.g., hydrochloride) or nanoformulation .
Data Interpretation and Reporting
Q9: How should researchers report crystallographic data for this compound, and what structural insights are critical? A9: Deposit crystallographic data in CCDC (e.g., unit cell parameters, space group). Key insights:
- Torsion angles between oxadiazole and benzamide groups (e.g., <30° for planarity, enhancing π-π stacking).
- Hydrogen bonding (e.g., between oxadiazole N and solvent molecules).
- Thermal ellipsoids to confirm methoxy group stability .
Q10: What statistical approaches are recommended for analyzing dose-response data in preclinical studies? A10: Use nonlinear regression (GraphPad Prism; model: log(inhibitor) vs. response) to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and apply ANOVA for multi-group comparisons (post-hoc Tukey test). For skewed data (e.g., non-Gaussian residuals), apply robust regression or bootstrap resampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
